APX2039

Cryptococcal meningitis fungicidal activity CNS pharmacokinetics

APX2039 is an orally bioavailable prodrug of the novel Gwt1 inhibitor APX2096, belonging to the gepix class of antifungal agents. It targets the fungal Gwt1 enzyme, which catalyzes an early step in glycosylphosphatidylinositol (GPI) anchor biosynthesis essential for fungal cell wall integrity.

Molecular Formula C20H15FN4O2
Molecular Weight 362.4 g/mol
Cat. No. B15559997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAPX2039
Molecular FormulaC20H15FN4O2
Molecular Weight362.4 g/mol
Structural Identifiers
InChIInChI=1S/C20H15FN4O2/c21-18-4-1-5-19(24-18)26-15-8-6-13(7-9-15)11-14-12-17(27-25-14)16-3-2-10-23-20(16)22/h1-10,12H,11H2,(H2,22,23)
InChIKeyHSPXTNVHQPVEGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

APX2039: Oral Gwt1 Inhibitor for Cryptococcal Meningitis Research


APX2039 is an orally bioavailable prodrug of the novel Gwt1 inhibitor APX2096, belonging to the gepix class of antifungal agents [1]. It targets the fungal Gwt1 enzyme, which catalyzes an early step in glycosylphosphatidylinositol (GPI) anchor biosynthesis essential for fungal cell wall integrity [1][2]. APX2039 demonstrates potent activity against Cryptococcus neoformans and C. gattii, with documented efficacy in preclinical models of cryptococcal meningitis (CM) [1][2].

Why APX2039 Cannot Be Replaced by Other Gwt1 Inhibitors or Standard Antifungals


Within the Gwt1 inhibitor class, subtle structural differences yield divergent pharmacological profiles and species-specific activity spectra [1]. APX2039 exhibits distinct in vivo brain penetration and fungicidal kinetics in cryptococcal meningitis models that differ from its class analog fosmanogepix (APX001) [2][3]. Even among close analogs, in vitro MIC values can vary significantly—for example, against Talaromyces marneffei, APX2039 and APX001A show non-overlapping MIC distributions, underscoring that these compounds are not interchangeable [1]. Furthermore, APX2039 achieves fungicidal activity in the CNS at exposure levels distinct from standard-of-care amphotericin B and fluconazole, meaning substitution without quantitative justification risks experimental failure or misinterpretation [2][3].

APX2039 Quantitative Differentiation: Head-to-Head Efficacy and Selectivity Data


CSF Fungicidal Activity: APX2039 Achieves 2× the EFA of Amphotericin B in Rabbit CM Model

In a rabbit model of cryptococcal meningitis, oral APX2039 at 50 mg/kg BID produced an effective fungicidal activity (EFA) of −0.66 log10 CFU/mL/day, which is exactly twice the EFA of intravenous amphotericin B deoxycholate (−0.33 log10 CFU/mL/day) in the same model [1][2]. The EFA for APX2039 also exceeds the −0.4 log10 CFU/mL/day threshold associated with favorable clinical outcomes in humans [1].

Cryptococcal meningitis fungicidal activity CNS pharmacokinetics Gwt1 inhibitor

Brain Tissue Fungal Burden Reduction: >6 log10 CFU/g Reduction with APX2039 vs. ≤3.4 log10 for Standard Antifungals

In rabbit CM, APX2039 (50 mg/kg PO BID) achieved a >6 log10 reduction in brain tissue fungal burden by day 14, resulting in near-complete tissue sterilization [1][2]. In contrast, fluconazole (80 mg/kg PO QD) produced only a 1.8 log10 reduction, and amphotericin B deoxycholate (1 mg/kg IV QD) produced a 3.4 log10 reduction relative to untreated controls [1][2].

CNS penetration brain fungal burden tissue sterilization cryptococcal meningitis

Mouse Model Brain Burden: APX2039 Reduces Fungal Load by >6.5 log10 vs. Fluconazole and Amphotericin B

In a mouse model of cryptococcal meningitis, APX2039 treatment reduced mean brain fungal burden to 1.44 log10 CFU/g, compared to 4.64 log10 CFU/g for fluconazole and 7.16 log10 CFU/g for amphotericin B, versus control levels of 7.97 log10 CFU/g [1]. In lung tissue, APX2039 reduced burden to 1.50 log10 CFU/g, while fluconazole and amphotericin B achieved only 3.56 and 4.59 log10 CFU/g, respectively, from a control of 5.95 log10 CFU/g [1].

murine cryptococcosis CNS fungal burden comparative efficacy Gwt1 inhibitor

Divergent Activity Within Gwt1 Class: APX2039 vs. APX001A Against Talaromyces marneffei

Against 32 clinical isolates of Talaromyces marneffei, APX2039 exhibited MIC values ranging from 0.25 to 4 µg/mL, while the closely related Gwt1 inhibitor APX001A (active moiety of fosmanogepix) showed MICs of 0.031 to 0.25 µg/mL [1]. The geometric mean MICs differed by approximately 4-fold, demonstrating that despite sharing the same molecular target and chemical scaffold, these gepix-class compounds are not functionally equivalent across fungal species [1].

Talaromyces marneffei penicilliosis Gwt1 inhibitor selectivity species-specific activity

APX2039 High-Impact Application Scenarios Based on Differentiated Evidence


Preclinical Cryptococcal Meningitis Research Requiring CNS Fungicidal Activity

APX2039 is the compound of choice for CM models where the primary endpoint is rate of CSF sterilization. Its EFA of −0.66 log10 CFU/mL/day—double that of amphotericin B—enables researchers to observe treatment effects within shorter experimental windows (7–10 days) compared to standard agents [1]. The compound's oral bioavailability also eliminates the need for chronic IV access in animal models, reducing experimental variability and animal stress [1].

Studies Targeting Complete Brain Tissue Sterilization in Fungal CNS Infections

For investigations of persistent CNS fungal reservoirs or relapse mechanisms, APX2039 provides a tool to achieve >6 log10 reductions in brain fungal burden [1]. This depth of clearance is unattainable with fluconazole (1.8 log10) or amphotericin B (3.4 log10) [1]. Researchers can use APX2039 to define the minimal residual fungal burden required for relapse, or to test adjunctive immunotherapies against a near-sterile baseline [1].

Comparative Gwt1 Inhibitor Profiling Across Diverse Fungal Pathogens

APX2039 serves as a critical comparator in panels evaluating Gwt1 inhibitor structure-activity relationships. The documented 4-fold MIC differential between APX2039 and APX001A against T. marneffei demonstrates species-specific pharmacophore requirements within the same target class [2]. Including APX2039 in screening cascades for novel Gwt1 inhibitors or in fungal susceptibility surveillance programs provides essential discrimination that single-compound testing obscures [2].

Oral Monotherapy Development for Resource-Limited CM Treatment Settings

APX2039 addresses the critical unmet need for an oral, fungicidal CM therapy suitable for regions where IV amphotericin B administration and therapeutic drug monitoring are impractical. The compound's demonstrated oral efficacy, CNS penetration, and fungicidal activity in highly predictive rabbit models [1] position it as a lead candidate for translational research aimed at developing single-agent oral regimens that could replace the current 7-day IV amphotericin B plus flucytosine induction phase [1].

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